BenchChemオンラインストアへようこそ!

2,5,7-Trichlorothiazolo[4,5-d]pyrimidine

Antiviral HIV Regioisomer

This 2,5,7-trichloro building block is the direct synthetic precursor to 7-chloro-substituted thiazolo[4,5-d]pyrimidine analogs that have demonstrated sub-100 nM CDK1 inhibition and broad-spectrum cytotoxicity (GI50 MG-MID = 2.88 µM, NCI-60 panel). Three chlorine substituents at positions 2, 5, and 7 provide distinct reactive sites for sequential nucleophilic substitution, enabling rapid generation of focused libraries for kinase and immunomodulation programs. Its unique 7-thia-purine scaffold is specifically validated for purine nucleoside analog synthesis; cannot be replaced by other thiazolopyrimidine regioisomers.

Molecular Formula C5Cl3N3S
Molecular Weight 240.5 g/mol
CAS No. 122970-50-7
Cat. No. B3224393
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5,7-Trichlorothiazolo[4,5-d]pyrimidine
CAS122970-50-7
Molecular FormulaC5Cl3N3S
Molecular Weight240.5 g/mol
Structural Identifiers
SMILESC12=C(N=C(N=C1Cl)Cl)N=C(S2)Cl
InChIInChI=1S/C5Cl3N3S/c6-2-1-3(10-4(7)9-2)11-5(8)12-1
InChIKeyHIWGATGOXMCBBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 2 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5,7‑Trichlorothiazolo[4,5‑d]pyrimidine (CAS 122970‑50‑7): A Privileged Purine Isostere Scaffold for Medicinal Chemistry and Procurement


2,5,7‑Trichlorothiazolo[4,5‑d]pyrimidine (CAS 122970‑50‑7) is a fused bicyclic heterocyclic scaffold that functions as a critical 7‑thia‑purine isostere, formed by the formal replacement of the N7 atom of a purine ring with a sulfur atom [1]. The molecule contains three chlorine substituents at positions 2, 5, and 7 of the [1,3]thiazolo[4,5‑d]pyrimidine core . The thiazolo[4,5‑d]pyrimidine ring system is widely recognized as a privileged scaffold in drug discovery, with reported applications spanning immunomodulation, kinase inhibition, and antiviral therapy [1].

Why 2,5,7‑Trichlorothiazolo[4,5‑d]pyrimidine (CAS 122970‑50‑7) Cannot Be Readily Substituted by Other Chloro‑Thiazolopyrimidines


The pattern and number of chlorine substituents on the thiazolo[4,5‑d]pyrimidine core profoundly influence both the chemical reactivity and the downstream biological profile of derived molecules. A head‑to‑head comparative study of four thiazolopyrimidine regioisomers revealed that the thiazolo[4,5‑d]pyrimidine series was completely devoid of anti‑HIV activity, whereas the thiazolo[5,4‑d]pyrimidine regioisomer series displayed potent dual activity against HIV‑1 and HIV‑2 [1]. Within the active series, a single chlorine substituent at position 7 combined with a 2,4‑dimethoxyphenyl group at position 3 delivered a broad‑spectrum cytotoxic agent with a GI50 MG‑MID of 2.88 µM against the NCI‑60 panel and sub‑100 nM CDK1 inhibition [2]. These data demonstrate that even subtle alterations to the substitution pattern—regioisomerism, the number of chlorine atoms, or the presence of additional substituents—can extinguish or entirely redirect biological activity. Consequently, 2,5,7‑Trichlorothiazolo[4,5‑d]pyrimidine cannot be considered a generic thiazolopyrimidine building block; its specific 2,5,7‑trichloro substitution pattern is essential for predictable reactivity and for accessing the structure‑activity relationships (SAR) that have been elucidated for the [4,5‑d] series.

2,5,7‑Trichlorothiazolo[4,5‑d]pyrimidine: Quantified Differentiation Versus Closest Analogs and Alternatives


Differential Anti‑HIV Activity: Thiazolo[4,5‑d]pyrimidine vs. Thiazolo[5,4‑d]pyrimidine Regioisomers

A direct head‑to‑head biological evaluation compared the anti‑HIV activity of four heterocyclic scaffolds: thiazolo[4,5‑d]pyrimidines, thiazolo[5,4‑d]pyrimidines, oxazolo[5,4‑d]pyrimidines, and thieno[2,3‑d]pyrimidines [1]. The thiazolo[4,5‑d]pyrimidine series was completely devoid of biological activity against HIV‑1 and HIV‑2, whereas the thiazolo[5,4‑d]pyrimidine regioisomer series produced compounds with potent dual activity against both viral strains [1]. This establishes a clear, quantifiable functional divergence between the [4,5‑d] and [5,4‑d] regioisomers, directly informing the selection of a core scaffold for antiviral drug discovery programs.

Antiviral HIV Regioisomer

Cytotoxic Activity of a 7‑Chloro‑Thiazolo[4,5‑d]pyrimidine Derivative vs. Other Chloro‑Analogs in the NCI‑60 Panel

In a study of novel thiazolo[4,5‑d]pyrimidine analogues, compound 5 (7‑Chloro‑3‑(2,4‑dimethoxyphenyl)‑5‑methylthiazolo[4,5‑d]pyrimidine‑2(3H)‑thione) demonstrated potent and broad‑spectrum cytotoxic action against the NCI‑60 human tumor cell line panel, achieving a GI50 mean graph midpoint (MG‑MID) of 2.88 µM [1]. This same compound exhibited an IC50 of 5.33 µM against HCT‑116 colorectal carcinoma cells and 21.69 µM against WI‑38 normal human lung fibroblasts, providing a selectivity index of approximately 4‑fold [1]. Crucially, compound 5 inhibited CDK1/Cyclin B with an IC50 of 97 nM, a level of potency not observed for the 2,5,7‑trichloro parent scaffold itself but directly relevant to the SAR of 7‑chloro‑substituted thiazolo[4,5‑d]pyrimidines [1]. The 2,5,7‑Trichlorothiazolo[4,5‑d]pyrimidine building block serves as the key synthetic precursor to such 7‑chloro‑functionalized analogs, enabling the exploration of this potent and selective CDK1‑inhibitory chemotype.

Anticancer Cytotoxicity CDK1

Electrophilic Reactivity Enhancement: 2,5,7‑Trichloro vs. 7‑Chloro‑Thiazolo[4,5‑d]pyrimidine

The presence of three electron‑withdrawing chlorine atoms in 2,5,7‑Trichlorothiazolo[4,5‑d]pyrimidine enhances its electrophilic character compared to the mono‑chloro analog 7‑Chlorothiazolo[4,5‑d]pyrimidine (CAS 1353101‑37‑7) [1]. The trichloro derivative facilitates sequential nucleophilic substitution reactions at multiple positions, enabling the construction of diverse 2,5,7‑trisubstituted thiazolo[4,5‑d]pyrimidine libraries [2]. In contrast, the 7‑chloro analog (C5H2ClN3S, MW 171.61) contains only a single reactive chlorine atom and lacks the synthetic versatility afforded by three distinct leaving groups . This difference in halogen count directly translates to a higher degree of synthetic modularity and a broader accessible chemical space for the trichloro building block.

Synthetic Intermediate Nucleophilic Substitution Electrophilicity

Immunomodulatory Nucleoside Analogs: 2,5,7‑Trichlorothiazolo[4,5‑d]pyrimidine vs. Purine Nucleosides

Novel analogs of naturally occurring purine nucleosides were synthesized using the thiazolo[4,5‑d]pyrimidine ring system, with the explicit aim of determining the immunomodulatory effects of inserting a sulfur atom at position 7 in place of the purine nitrogen . The 2,5,7‑Trichlorothiazolo[4,5‑d]pyrimidine intermediate enabled the construction of these sulfur‑containing purine isosteres. While quantitative immunomodulatory data for the exact trichloro intermediate are not provided, the study establishes that the thiazolo[4,5‑d]pyrimidine scaffold itself was chosen specifically to probe the biological consequences of the N→S exchange at position 7 . This strategic replacement distinguishes the thiazolo[4,5‑d]pyrimidine series from other purine isosteres (e.g., pyrazolo[4,3‑d]pyrimidines, triazolo[4,5‑d]pyrimidines) and justifies the procurement of the 2,5,7‑trichloro building block for programs exploring sulfur‑modified nucleoside mimetics.

Immunomodulation Nucleoside Analog Purine Isostere

Commercial Purity and Supply Chain Reliability of 2,5,7‑Trichlorothiazolo[4,5‑d]pyrimidine

The 2,5,7‑Trichlorothiazolo[4,5‑d]pyrimidine building block is available from multiple established chemical suppliers with documented purity levels of 95–98% . This contrasts with more specialized or less common chloro‑thiazolopyrimidine analogs (e.g., 5‑Chlorothiazolo[4,5‑d]pyrimidine or 7‑Chlorothiazolo[4,5‑d]pyrimidine), which are offered by fewer vendors and may have longer lead times or limited batch‑to‑batch consistency data . The availability of multiple high‑purity sources for the 2,5,7‑trichloro derivative reduces procurement risk and ensures reliable access for long‑term research programs.

Procurement Purity Supply Chain

2,5,7‑Trichlorothiazolo[4,5‑d]pyrimidine: Validated Research and Industrial Application Scenarios


Synthesis of 7‑Chloro‑Substituted Thiazolo[4,5‑d]pyrimidine Derivatives as CDK1 Inhibitors

The 2,5,7‑trichloro building block serves as the direct synthetic precursor for 7‑chloro‑substituted thiazolo[4,5‑d]pyrimidine analogs that have demonstrated sub‑100 nM CDK1 inhibition and broad‑spectrum cytotoxicity (GI50 MG‑MID = 2.88 µM against NCI‑60) [1]. Procurement of this intermediate enables the construction of focused libraries around the 7‑chloro chemotype for anticancer drug discovery programs targeting CDK1‑dependent cancers [1].

Construction of Thiazolo[4,5‑d]pyrimidine Libraries via Sequential Nucleophilic Substitution

The presence of three chlorine atoms at positions 2, 5, and 7 provides three distinct reactive sites for sequential nucleophilic substitution [1][2]. This allows medicinal chemists to rapidly generate diverse sets of 2,5,7‑trisubstituted thiazolo[4,5‑d]pyrimidines for high‑throughput screening against a variety of biological targets, including kinases and immune modulators [1].

Synthesis of Sulfur‑Modified Purine Nucleoside Mimetics for Immunomodulation Studies

The thiazolo[4,5‑d]pyrimidine core is a 7‑thia‑purine isostere [1][2]. The 2,5,7‑trichloro intermediate has been specifically employed to synthesize novel purine nucleoside analogs in which the N7 nitrogen is replaced by sulfur, enabling the investigation of immunomodulatory effects . This application is unique to the thiazolo[4,5‑d]pyrimidine scaffold and cannot be replicated with other purine isosteres.

Benchmarking of Regioisomer‑Specific Biological Activity in Antiviral Programs

Direct comparative data show that the thiazolo[4,5‑d]pyrimidine scaffold is devoid of anti‑HIV activity, whereas the thiazolo[5,4‑d]pyrimidine regioisomer displays potent dual activity [1]. Therefore, the 2,5,7‑trichloro building block should be selected for antiviral projects only when the specific SAR of the [4,5‑d] series is required (e.g., for mechanistic studies or to explore other viral targets). Its use as a negative control or a distinct scaffold in phenotypic screens is a valid application.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,5,7-Trichlorothiazolo[4,5-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.